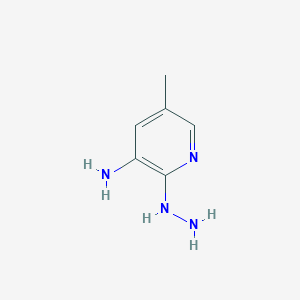

2-Hydrazinyl-5-methylpyridin-3-amine

Description

Properties

IUPAC Name |

2-hydrazinyl-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-4-2-5(7)6(10-8)9-3-4/h2-3H,7-8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZIEQDVBHICAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route and Conditions

- Starting Material: 3-substituted-2,5,6-trifluoropyridine

- Step 1: React with hydrazine monohydrate (3 to 15 equivalents, preferably 3 to 8 equivalents) at 30–100 °C for 2 to 8 hours to substitute fluorine with a hydrazine group, yielding 2-hydrazino-3-substituted-5,6-difluoropyridine.

- Step 2: Reduce the hydrazino intermediate under hydrogen atmosphere using Raney nickel catalyst to obtain the corresponding 2-aminopyridine derivative. Alternatively, dehydrazinate and re-hydrazinate steps can be applied to modify substitution patterns.

Advantages

- Mild reaction conditions compared to traditional amination methods.

- High purity products due to controlled substitution and reduction steps.

Reaction Scheme Summary

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Hydrazine monohydrate, 30–100 °C, 2–8 h | 2-Hydrazino-3-substituted-5,6-difluoropyridine |

| 2 | H2, Raney nickel catalyst | 2-Amino-3-substituted-5,6-difluoropyridine |

This method is detailed in patent US20060047124A1, which emphasizes the mildness and efficiency of the synthetic route for 2-aminopyridine derivatives, closely related to 2-hydrazinyl substituted pyridines.

Preparation via Alkylation and Coupling Reactions

Another approach involves multi-step synthesis starting from naphthyridinone derivatives and pyridinyl hydrazines, involving alkylation, coupling, and dehydration steps.

Synthetic Route

- Step 1: Alkylation of 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one with S-propionic acid/ester to form a propanoic acid/ester intermediate.

- Step 2: Coupling of this intermediate with 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine using a coupling agent to form a hydrazide intermediate.

- Step 3: Dehydration of the hydrazide intermediate to yield the target compound or its analogs.

Reaction Details

- Coupling involves amide bond formation between carboxyl and amino groups.

- Dehydration conditions convert hydrazide to hydrazinyl-substituted heterocycles.

Reaction Scheme Summary

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Alkylation of NAPH with S-propionic acid/ester | Propanoic acid/ester intermediate |

| 2 | Coupling with pyridinyl hydrazine + coupling agent | Hydrazide intermediate |

| 3 | Dehydration | 2-Hydrazinyl substituted pyridine derivative |

This method is described in patent AU2014302595A1 and is useful for preparing complex hydrazinyl pyridine derivatives with additional functional groups.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazine substitution on fluoropyridines | 3-substituted-2,5,6-trifluoropyridine | Hydrazine monohydrate, Raney Ni, H2, 30–100 °C | Mild conditions, high purity products | Requires fluorinated precursors |

| Alkylation and coupling | Naphthyridinone derivatives | Alkylation agents, coupling agents, dehydration | Enables complex derivatives | Multi-step, requires coupling agents |

| Hydrazinolysis of methylthio heterocycles | Methylthio-substituted thienopyrimidines | Hydrazine hydrate, thermal fusion | Direct hydrazinyl introduction | Limited to specific heterocycles |

Summary and Recommendations

- The hydrazine substitution on fluoropyridine derivatives is the most direct and efficient method for preparing this compound and related compounds under mild conditions with good purity.

- The alkylation and coupling method provides access to more complex derivatives but involves more steps and reagents.

- Insights from hydrazinolysis of analogous heterocycles provide additional strategies for hydrazinyl group introduction.

For industrial or laboratory synthesis, the choice of method depends on available starting materials, desired substitution patterns, and scale.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5-methylpyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The hydrazinyl and amine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens and alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential of 2-hydrazinyl-5-methylpyridin-3-amine as an antitumor agent. Research indicates that compounds with hydrazine groups can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer drug.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that this compound exhibits significant activity against both gram-positive and gram-negative bacteria. The hydrazine moiety is thought to play a crucial role in disrupting bacterial cell walls, thereby enhancing the compound's efficacy as an antimicrobial agent.

Agricultural Chemistry

Pesticide Development

In agricultural applications, this compound serves as an intermediate for the synthesis of novel pesticides. Its derivatives have been shown to possess insecticidal and herbicidal activities. Research indicates that these compounds can effectively target specific pests while minimizing harm to non-target organisms, thereby contributing to sustainable agricultural practices.

Fungicidal Activity

Additionally, derivatives of this compound have been evaluated for their fungicidal properties. They demonstrate effectiveness against various fungal pathogens affecting crops, thus providing a potential solution for crop protection.

Material Science

Polymer Chemistry

In the field of materials science, this compound is utilized in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of hydrazine groups into polymer matrices has been shown to improve their resistance to degradation under extreme conditions.

Dyes and Pigments

The compound has also found applications in dye chemistry. It can be used as a precursor for synthesizing azo dyes, which are widely employed in textiles and coatings due to their vibrant colors and stability.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural differences between 2-Hydrazinyl-5-methylpyridin-3-amine and related compounds:

Key Observations:

- Core Structure Influence : Pyridine derivatives (e.g., ) exhibit distinct electronic properties compared to pyridazine (e.g., ) or pyrazole (e.g., ) analogs due to differences in nitrogen atom count and positioning. Pyridazines, with two adjacent nitrogen atoms, are more electron-deficient, enhancing reactivity in electrophilic substitutions .

- Aryl substituents (e.g., phenyl in ) increase lipophilicity, whereas hydrazinyl groups improve water solubility .

Physicochemical and Spectral Properties

Melting Points and Stability:

- 2-Methyl-5-(4-methylphenyl)pyridin-3-amine : Melting point 208–209°C, indicating high crystallinity due to aromatic stacking .

- 5-Methylpyridazin-3-amine: No direct data, but pyridazines generally exhibit lower melting points than pyridines due to reduced symmetry .

- 5-Amino-3-methyl-1-phenylpyrazole: Likely lower solubility in water than this compound due to the hydrophobic phenyl group .

Spectral Data:

- ¹H-NMR : Pyridine derivatives (e.g., ) show aromatic protons in the δ 7.2–8.0 ppm range. Hydrazinyl protons in this compound would likely appear downfield (δ 3.5–5.0 ppm) due to NH-NH₂ exchange effects.

- EI-MS : Fragmentation patterns in (e.g., [M − NH₂]+ at m/z 183) suggest similar stability for this compound, with hydrazine loss as a key fragmentation pathway.

Biological Activity

2-Hydrazinyl-5-methylpyridin-3-amine (CAS No. 1373233-22-7) is a compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, pharmacokinetics, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with hydrazine and methyl groups, contributing to its reactivity and biological properties. Its molecular formula is CHN, with a molecular weight of approximately 135.17 g/mol.

Interaction with Enzymes

This compound has been shown to interact with various enzymes, particularly those involved in oxidative stress pathways. It inhibits D-amino acid oxidase (DAAO) , an enzyme responsible for the oxidative deamination of D-amino acids, leading to reduced production of reactive oxygen species (ROS) and potential neuroprotective effects .

Antioxidant Properties

The inhibition of DAAO suggests that this compound may exhibit antioxidant properties, which can protect neuronal cells from oxidative damage associated with neurodegenerative diseases .

Anti-inflammatory Effects

Research indicates that derivatives of hydrazine compounds often exhibit anti-inflammatory activities. While specific pathways affected by 2-hydrazinyl derivatives remain to be fully elucidated, the structural features of this compound suggest it may interfere with inflammatory signaling pathways .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates good bioavailability due to its molecular structure. The presence of the hydrazine group may enhance solubility and facilitate absorption in biological systems . Studies suggest that the compound is metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Research Findings and Case Studies

A comprehensive review of literature reveals various studies assessing the biological activity of this compound:

Q & A

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Systematic substitution (e.g., Cl, CF3, OMe) at the pyridine ring alters electron density and steric hindrance. Use Hammett plots to correlate substituent constants with reaction rates. For example, electron-withdrawing groups (e.g., CF3) enhance electrophilic substitution at the hydrazinyl position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.